2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acetamide formation under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the imidazole or thiazole rings, potentially altering their electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: shares structural similarities with other imidazole and thiazole derivatives.
1-cyclohexyl-5-phenyl-1H-imidazole: A simpler imidazole derivative.
Thiazol-2-yl acetamide: A simpler thiazole derivative.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical and biological properties not found in simpler analogs.
Biological Activity
2-((1-Cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H24N4OS2 and a molecular weight of 412.6 g/mol. Its structure features a cyclohexyl group, a phenyl group, and a thiazole moiety, contributing to its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C21H24N4OS2 |
Molecular Weight | 412.6 g/mol |
CAS Number | 1207039-43-7 |
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It is believed that the compound may inhibit protein synthesis or disrupt cell membrane integrity in microbial cells, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound also shows promise in anticancer research. Evidence suggests that it may interfere with cell division or induce apoptosis in cancer cells. The exact mechanisms are still under investigation, but the structural features of the compound are thought to play a significant role in its efficacy against various cancer cell lines .
While specific mechanisms of action for this compound have not been fully elucidated, its structural components suggest potential pathways for biological activity:
- Protein Synthesis Inhibition : The imidazole derivative may disrupt essential protein synthesis pathways in microorganisms.
- Apoptosis Induction : The presence of thiazole and imidazole moieties could facilitate interactions with cellular targets involved in apoptosis signaling.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparisons with other compounds exhibiting similar biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(5-(4-chlorophenyl)-1-methylimidazol-2-thio)-N-(4-methylthiazol - 2 - yl)acetamide | Chlorophenyl group | Antimicrobial |
2-(5-(phenylethynyl)-1H-imidazol - 2 - yl)thio-N-(5-methylisoxazol - 3 - yl)acetamide | Ethynyl group | Anticancer |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Antimicrobial Studies : Research indicates that thiazole derivatives can exhibit significant antimicrobial properties, suggesting that modifications to the thiazole component in our compound could enhance efficacy .
- Anticancer Research : Studies on imidazole derivatives have shown promising results against various cancer cell lines, indicating potential pathways for apoptosis induction and cell cycle disruption .
- Mechanistic Insights : Investigations into cysteine-targeting electrophilic hetero-aromatic compounds reveal that similar structures can induce ferroptosis, suggesting possible avenues for exploring the mechanisms of our compound .
Properties
IUPAC Name |
2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c25-18(23-19-21-11-12-26-19)14-27-20-22-13-17(15-7-3-1-4-8-15)24(20)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10,14H2,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFIXFJVMKZCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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